
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
Pyridine derivatives are aromatic heterocyclic compounds that contain nitrogen atoms in their structure . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of chloromethylpyridine derivatives often involves the use of a raw material like 4-methylpyridine, which is then subjected to various chemical reactions . The process typically involves oxidation, reduction, and reaction with other chemicals to form the desired compound .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be analyzed using various spectroscopic methods . These methods can provide information about the molecular and electronic behavior of the compounds .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For example, they can participate in redox reactions, and their reactivity can be studied using electrochemical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be determined using various analytical methods. For example, the melting point, molar mass, and appearance of 2-Chloromethylpyridine have been reported .Applications De Recherche Scientifique
Magnetic Resonance Imaging (MRI) Contrast Agents
This compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are Zn^2±sensitive and serve as contrast agents in MRI scans . The ability to respond to specific ions makes them valuable for targeted imaging and diagnostic purposes.
Alkylation Reagents
In organic synthesis, this chemical serves as a reagent in base-catalyzed alkylation reactions. For instance, it has been used for the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix 5arene in DMF (Dimethylformamide) . This application is crucial for creating complex organic structures with potential pharmaceutical uses.
Peptide Synthesis
The related compound, 4-(chloromethyl)pyridine hydrochloride , is applied as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide, highlighting the importance of such reagents in peptide synthesis.
Catalysis
In catalytic processes, such as palladium-catalyzed cross-coupling, Suzuki-Miyaura coupling, and Heck-Matsuda coupling, compounds like 2,6-Bis(chloromethyl)pyridine hydrochloride are used. While not the exact compound , this highlights the potential for “2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine” to be used in similar catalytic applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCAFRWKLHKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



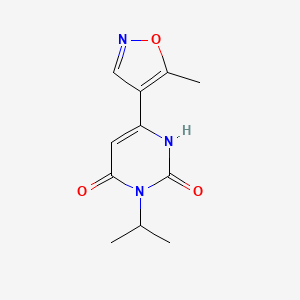
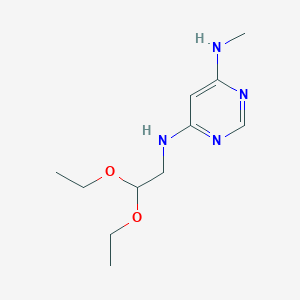
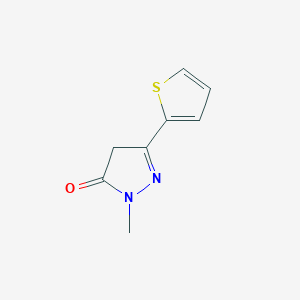
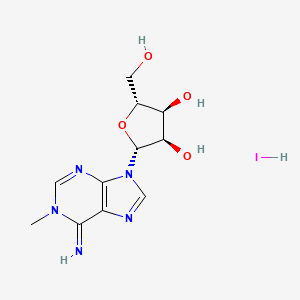
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)
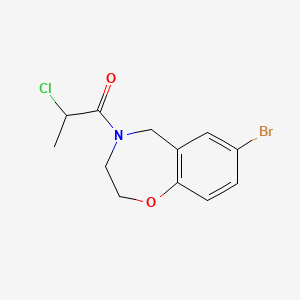

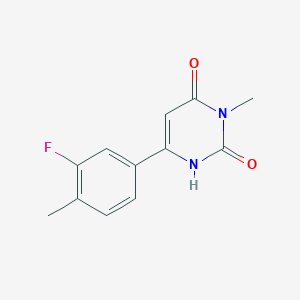

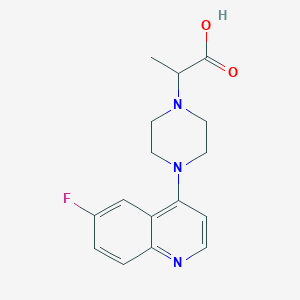

![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
